tert-Butyl (1-cyclohexyl-2-(2-(4-(3-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl (1-cyclohexyl-2-(2-(4-(3-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate: is a complex organic compound that features a combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-cyclohexyl-2-(2-(4-(3-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-hydroxybenzoyl thiazole and pyrrolidine derivatives. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, tert-butyl carbamate, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzoyl moiety can undergo oxidation to form corresponding ketones or quinones.
Reduction: The carbonyl group in the carbamate can be reduced to form alcohols.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a pharmacophore in the design of new drugs. Its ability to interact with specific enzymes or receptors can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-Butyl (1-cyclohexyl-2-(2-(4-(3-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-cyclohexyl-2-(2-(4-(3-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C27H35N3O5S |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
tert-butyl N-[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H35N3O5S/c1-27(2,3)35-26(34)29-22(17-9-5-4-6-10-17)25(33)30-14-8-13-21(30)24-28-20(16-36-24)23(32)18-11-7-12-19(31)15-18/h7,11-12,15-17,21-22,31H,4-6,8-10,13-14H2,1-3H3,(H,29,34) |
InChI Key |
HBQZAOPJQYZDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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